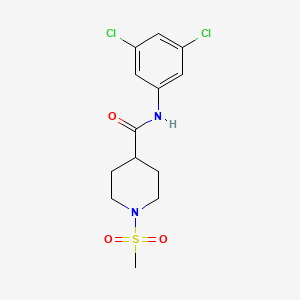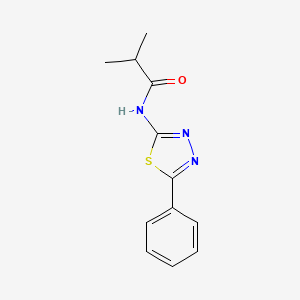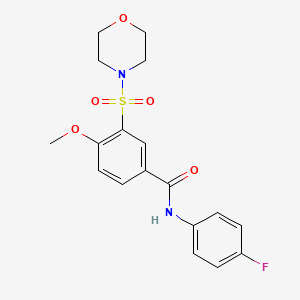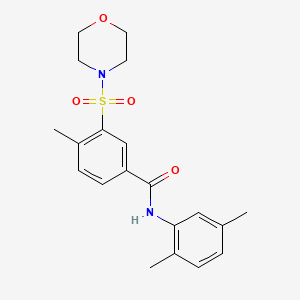
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is estimated that approximately 7-10% of the global population suffers from neuropathic pain, making it a significant health problem. JNJ-1930942 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a selective inhibitor of the NaV1.7 sodium channel. This channel is expressed in nociceptive neurons and is involved in the transmission of pain signals. By blocking this channel, this compound reduces the excitability of nociceptive neurons and thereby reduces pain. This compound has been shown to be highly selective for NaV1.7 and does not significantly affect other sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain behaviors in several animal models of neuropathic pain. It has also been shown to reduce the excitability of nociceptive neurons in vitro. This compound has a half-life of approximately 2 hours and is metabolized by the liver. It is excreted primarily in the urine.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for NaV1.7 and does not significantly affect other sodium channels. It has been shown to be effective in reducing pain behaviors in several animal models of neuropathic pain. However, there are some limitations to its use. This compound has a relatively short half-life, which may make dosing challenging. It is also metabolized by the liver, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of research is the optimization of dosing regimens to maximize efficacy while minimizing side effects. Another area of research is the development of more selective sodium channel inhibitors that target specific subtypes of the channel. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on nociceptive neurons. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans, and further studies are needed to determine its potential as a treatment for neuropathic pain.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to be effective in reducing pain behaviors in several animal models, including the chronic constriction injury model and the spinal nerve ligation model. This compound acts as a selective inhibitor of the NaV1.7 sodium channel, which is involved in the transmission of pain signals. By blocking this channel, this compound reduces the excitability of nociceptive neurons and thereby reduces pain.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-4-2-9(3-5-17)13(18)16-12-7-10(14)6-11(15)8-12/h6-9H,2-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZFJFDDEQNPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3447311.png)


![3-methyl-1-phenyl-N-(2-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3447322.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3447323.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3447330.png)

![9-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3447355.png)
![N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3447367.png)
![N-[4-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3447371.png)

![N-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B3447396.png)

![4-(4-(3,4-dimethylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B3447401.png)